1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Potentials : The search for compounds with neuroprotective properties is critical in addressing neurodegenerative diseases and ischemic damage. A compound such as Bay X 3702, which shows a neuroprotective potency possibly associated with its ability to inhibit excessive glutamate release during ischemic stroke or brain trauma, highlights the importance of targeting serotonin receptors for therapeutic gains. Such compounds can significantly reduce cortical infarct volume, suggesting potential for acute cerebral infarction treatment (Semkova, Wolz, & Krieglstein, 1998).
Antimicrobial Activities : The discovery of new antimicrobial agents is vital in the fight against resistant bacterial strains. Compounds with structures similar to N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, especially those with variations in the piperazine moiety, show promise in this area. For instance, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting the compound's potential as a lead for developing new antitubercular agents (Jallapally et al., 2014).
Antipsychotic and Antidepressant Effects : The role of serotonin and dopamine receptors in psychiatric disorders makes compounds that act on these receptors highly relevant. Aripiprazole, for instance, is a novel antipsychotic drug that acts as a partial agonist at dopamine D2 receptors and exhibits high affinity for serotonin 5-HT1A receptors. This dual action contributes to its efficacy against symptoms of schizophrenia, including cognitive and negative symptoms, with a favorable side-effect profile, underscoring the potential therapeutic benefits of targeting these receptor pathways (Jordan et al., 2002).
Cancer Research : The quest for novel anticancer agents remains a priority in medical research. Compounds that can inhibit enzymes such as aromatase, crucial for estrogen biosynthesis, are of particular interest in the treatment of hormone-dependent cancers. Research into compounds like 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which showed potent in vitro inhibition of human placental aromatase, reveals the potential of such molecules in developing more effective cancer therapies (Hartmann & Batzl, 1986).
HIV Research : The fight against HIV/AIDS involves the continuous search for novel therapeutic agents. 6-Aminoquinolones, for example, have shown significant in vitro activity against human immunodeficiency virus type 1 (HIV-1), with certain derivatives exhibiting potent inhibition of HIV-1 replication. This suggests the importance of such compounds in the development of new antiviral drugs that could offer improved treatment options for individuals living with HIV/AIDS (Cecchetti et al., 2000).
Properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVWBFZJKFBGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.